N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide
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Overview
Description
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide is a complex organic compound that features a combination of pyrazole, oxazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling.
Preparation of 3,5-dimethylpyrazole: This can be synthesized by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.
Preparation of 3-ethyl-1,2-oxazole-5-carboxylic acid: This involves the cyclization of ethyl acetoacetate with hydroxylamine hydrochloride.
Coupling Reactions: The final compound is obtained by coupling the prepared moieties using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole and oxazole rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cell surface receptors, leading to modulation of signal transduction pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide
- N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-thiazole-5-carbonyl)piperidine-2-carboxamide
Uniqueness
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide is unique due to the specific combination of pyrazole, oxazole, and piperidine moieties, which confer distinct chemical and biological properties. Its structural features allow for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-4-17-14-21(31-26-17)23(30)27-12-6-5-7-20(27)22(29)24-18-8-10-19(11-9-18)28-16(3)13-15(2)25-28/h8-11,13-14,20H,4-7,12H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGTUQQGZFGEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C(=O)N2CCCCC2C(=O)NC3=CC=C(C=C3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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